1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one
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Overview
Description
1-{bicyclo[221]heptan-1-yl}-2-bromoethan-1-one is an organic compound that features a bicyclic structure with a bromine atom attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one typically involves the bromination of a precursor compound such as 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups, each exhibiting unique reactivity and applications.
Uniqueness
1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2157991-07-4 |
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Molecular Formula |
C9H13BrO |
Molecular Weight |
217.10 g/mol |
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)-2-bromoethanone |
InChI |
InChI=1S/C9H13BrO/c10-6-8(11)9-3-1-7(5-9)2-4-9/h7H,1-6H2 |
InChI Key |
KCPVQDSXYDGLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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